prosolanapyrone I

Description

Structure

3D Structure

Properties

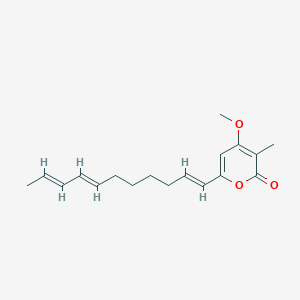

Molecular Formula |

C18H24O3 |

|---|---|

Molecular Weight |

288.4 g/mol |

IUPAC Name |

4-methoxy-3-methyl-6-[(1E,7E,9E)-undeca-1,7,9-trienyl]pyran-2-one |

InChI |

InChI=1S/C18H24O3/c1-4-5-6-7-8-9-10-11-12-13-16-14-17(20-3)15(2)18(19)21-16/h4-7,12-14H,8-11H2,1-3H3/b5-4+,7-6+,13-12+ |

InChI Key |

HABKBTVBKICYGZ-YAPKZDNLSA-N |

Isomeric SMILES |

C/C=C/C=C/CCCC/C=C/C1=CC(=C(C(=O)O1)C)OC |

Canonical SMILES |

CC=CC=CCCCCC=CC1=CC(=C(C(=O)O1)C)OC |

Origin of Product |

United States |

Producing Organisms and Ecological Context

Synthetic Strategies for Prosolanapyrone I and Its Biosynthetic Derivatives

Total Synthesis Approaches to Prosolanapyrone I

The total synthesis of this compound provides a foundational route to accessing this important biosynthetic precursor through chemical means. These methods are crucial for confirming its structure and for producing material to study subsequent enzymatic transformations.

Methodologies Involving Aldol (B89426) Reactions of Pyrone and Dienal Segments

A convergent and direct total synthesis of this compound has been successfully achieved utilizing an aldol reaction as the key carbon-carbon bond-forming step. acs.orgacs.org This strategy involves the coupling of two main fragments: a substituted α-pyrone segment and a dienal segment. acs.org This approach is notable for its efficiency in assembling the carbon skeleton of the target molecule.

The synthesis of the pyrone portion begins with a known copper complex, which undergoes methylation to produce 3-methyl-2-pyrone. acs.org The dienal segment can be synthesized from starting materials like ε-caprolactone. acs.org The crucial aldol condensation between these two segments connects the pyrone and the polyene chain, forming the complete backbone of this compound. acs.orgacs.org

Synthesis of Prosolanapyrone II and Prosolanapyrone III Intermediates

Prosolanapyrone II and III are critical derivatives of this compound and direct precursors in the biosynthetic pathway to solanapyrones. Prosolanapyrone II is structurally defined as this compound with a hydroxyl group on the methyl substituent of the pyrone ring. nih.gov Prosolanapyrone III is the corresponding aldehyde, formed by the oxidation of prosolanapyrone II's primary alcohol. acs.org

Chemoenzymatic Synthesis Utilizing Biosynthetic Enzymes

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts. This approach has proven exceptionally powerful for producing solanapyrone precursors and understanding their conversion to the final natural products.

Integration of Engineered Biosynthetic Steps

A major breakthrough in understanding and harnessing the solanapyrone pathway came from the identification and cloning of the solanapyrone biosynthetic gene cluster from A. solani. nih.govnih.gov This cluster contains six genes (sol1–sol6) that encode the enzymes responsible for constructing the solanapyrones. nih.gov By heterologously expressing these genes in a host organism like Aspergillus oryzae, researchers have been able to engineer a biosynthetic pathway for this compound and its derivatives. nih.gov

The key findings include:

Prosolanapyrone Synthase (PSS) : The enzyme encoded by the sol1 gene, a polyketide synthase, is responsible for creating the initial octaketide backbone, which is released as desmethylthis compound. nih.govnih.gov

O-methyltransferase : The sol2-encoded enzyme methylates desmethylthis compound to yield this compound. The co-expression of sol1 and sol2 results in the production of this compound. nih.gov

Cytochrome P450 : The sol6-encoded monooxygenase hydroxylates the methyl group of this compound to form prosolanapyrone II. nih.gov

This engineered pathway allows for the specific and efficient production of these intermediates, starting from simple precursors within the host organism.

| Gene | Enzyme | Function | Reference |

|---|---|---|---|

| sol1 | Prosolanapyrone Synthase (PSS) | Synthesizes the polyketide backbone (desmethylthis compound) | nih.govnih.gov |

| sol2 | O-methyltransferase | Methylates desmethylthis compound to form this compound | nih.gov |

| sol6 | Cytochrome P450 | Hydroxylates this compound to form prosolanapyrone II | nih.gov |

| sol5 | Solanapyrone Synthase (SPS) | Oxidizes prosolanapyrone II to III and catalyzes the Diels-Alder reaction | nih.govnih.gov |

Stereoselective Control in Diels-Alder Reactions via Enzymatic Catalysis

The final and most crucial step in the biosynthesis of solanapyrones is an intramolecular [4+2] cycloaddition (Diels-Alder reaction) of prosolanapyrone III. acs.org While this reaction can occur thermally without an enzyme, it proceeds with poor selectivity, favoring the endo adduct (solanapyrone D). rsc.org

The enzyme Solanapyrone Synthase (SPS) , encoded by the sol5 gene, masterfully controls this reaction. nih.govnih.gov SPS is a bifunctional, flavin-dependent oxidase that first catalyzes the oxidation of prosolanapyrone II to the more reactive prosolanapyrone III. nih.govnih.gov Subsequently, the same enzyme catalyzes the Diels-Alder cycloaddition with remarkable stereoselectivity. nih.govnih.gov

Key features of the enzymatic catalysis by SPS include:

High exo-selectivity : The enzyme directs the cyclization to strongly favor the exo transition state, leading to the formation of (-)-solanapyrone A. rsc.orgrsc.org This is in stark contrast to the non-enzymatic reaction, which favors the endo product. rsc.org

High Enantioselectivity : The enzymatic reaction with prosolanapyrone II as the starting material yields (-)-solanapyrone A with an optical purity of 99% enantiomeric excess (e.e.). rsc.orgrsc.org

The use of a crude enzyme extract from A. solani or purified recombinant SPS expressed in Pichia pastoris has demonstrated this exquisite control, establishing SPS as the first characterized "Diels-Alderase" that catalyzes both an oxidation and a subsequent cycloaddition. acs.orgnih.govnih.gov

| Condition | Product Ratio (exo:endo) | Optical Purity (e.e.) of exo-product | Reference |

|---|---|---|---|

| Thermal (aqueous solution) | 3:97 | Racemic (0%) | rsc.org |

| Enzymatic (SPS) | Predominantly exo (e.g., 85:15) | 99% | rsc.orgrsc.org |

Molecular and Structural Biology of Prosolanapyrone I Biosynthetic Enzymes

Heterologous Expression Systems for Prosolanapyrone Pathway Enzymes

Heterologous expression systems have been instrumental in characterizing the functions of the enzymes involved in the prosolanapyrone biosynthetic pathway. These systems allow for the production and isolation of specific enzymes and intermediates, facilitating detailed biochemical analysis.

Aspergillus oryzae for Polyketide Synthase Expression and Intermediate Production

Aspergillus oryzae has been successfully utilized as a heterologous host for expressing the polyketide synthase (PKS) gene sol1, which encodes Prosolanapyrone Synthase (PSS) nih.govnih.gov. Expression of sol1 in A. oryzae has led to the identification and production of desmethylprosolanapyrone I, the initial octaketide product catalyzed by Sol1 nih.govnih.gov. This demonstrated the capability of the A. oryzae system for producing early intermediates of the solanapyrone pathway. Further introduction of the sol2 gene, encoding an O-methyltransferase, into the A. oryzae strain expressing sol1 resulted in the production of this compound.

Pichia pastoris for Solanapyrone Synthase (Sol5) Expression and Purification

Pichia pastoris has been employed for the expression and purification of Solanapyrone Synthase (Sol5), a key enzyme later in the pathway nih.govnih.gov. Expressing Sol5 in P. pastoris has allowed for the isolation of the recombinant enzyme, enabling in vitro studies of its catalytic activities nih.govnih.gov. The purified recombinant Sol5 has been shown to catalyze the formation of (-)-solanapyrone A from prosolanapyrone II, confirming its role in the downstream steps of solanapyrone biosynthesis nih.govnih.gov.

Challenges and Unexpected Oxidations of Biosynthetic Intermediates in Heterologous Hosts

Heterologous expression of fungal biosynthetic gene clusters can sometimes lead to unexpected modifications of biosynthetic intermediates by host enzymes nih.gov. In studies involving the solanapyrone pathway in Aspergillus oryzae, undesired oxidations of intermediates, specifically this compound, have been observed. When sol1 and sol2 were co-expressed in A. oryzae, significant amounts of by-products resulting from the oxidation of this compound were detected. These unexpected oxidations, particularly at the terminal olefin of intermediates, can yield additional by-products nih.gov. Investigations into the enzymes responsible for these oxidations in A. oryzae transformants pointed to the involvement of host cytochrome P450 enzymes. This highlights a challenge in reconstituting complete biosynthetic pathways in heterologous hosts, where host-specific enzymatic activities can interfere with the intended pathway, leading to the formation of off-pathway products nih.gov.

Functional Characterization of Key Biosynthetic Enzymes

Detailed functional characterization of Sol1 and Sol5 has elucidated their specific roles in the biosynthesis of this compound and its conversion to solanapyrones.

Prosolanapyrone Synthase (Sol1) Activity Analysis

Prosolanapyrone Synthase (Sol1), also known as PSS, is an iterative type I polyketide synthase that initiates the solanapyrone biosynthetic pathway nih.govnih.gov. Functional analysis has shown that Sol1 is responsible for the synthesis of the octaketide backbone, desmethylthis compound, through sequential condensations of acetyl-CoA and malonyl-CoA units, followed by a methylation step. Although Sol1 shares similarities with PKSs known to catalyze Diels-Alder reactions, such as LovB and MlcA involved in lovastatin (B1675250) and compactin biosynthesis, Sol1 itself does not catalyze cycloaddition nih.govnih.gov. Its primary characterized activity is the formation of the linear octaketide precursor that is subsequently modified by other enzymes in the pathway nih.govnih.gov.

Solanapyrone Synthase (Sol5) as a Bifunctional Oxidase and Diels-Alderase

Solanapyrone Synthase (Sol5), also referred to as SPS, is a crucial enzyme in the later stages of solanapyrone biosynthesis nih.gov. Functional characterization has revealed that Sol5 acts as a bifunctional enzyme, possessing both oxidase and Diels-Alderase activities. This flavin-dependent enzyme catalyzes the oxidation of prosolanapyrone II to the reactive aldehyde intermediate, prosolanapyrone III nih.gov. Following the oxidation, Sol5 then catalyzes the intramolecular [4+2] cycloaddition (Diels-Alder reaction) of prosolanapyrone III, leading to the formation of the characteristic decalin ring system found in solanapyrones A and D nih.gov. This enzymatic activity established Sol5 as the first characterized natural Diels-Alderase involved in the biosynthesis of natural products nih.gov. The high reactivity of prosolanapyrone III in aqueous solution further supports the role of an enzyme like Sol5 in efficiently catalyzing the cycloaddition nih.gov.

Key Enzyme Activities and Products

| Enzyme | Substrate(s) | Product(s) | Activity |

| Prosolanapyrone Synthase (Sol1) | Acetyl-CoA, Malonyl-CoA, SAM | Desmethylthis compound | Polyketide synthesis, Methylation |

| Solanapyrone Synthase (Sol5) | Prosolanapyrone II, O₂ | Prosolanapyrone III, H₂O₂ then Solanapyrone A, D | Oxidase, Diels-Alderase |

Biosynthetic Pathway Intermediates and Products

| Compound | Precursor to | Enzyme(s) Involved in Conversion |

| Desmethylthis compound | This compound | Sol2 (O-methyltransferase) |

| This compound | Prosolanapyrone II | Sol6 (Cytochrome P450) |

| Prosolanapyrone II | Prosolanapyrone III | Sol5 (Oxidase activity) |

| Prosolanapyrone III | Solanapyrone A, D | Sol5 (Diels-Alderase activity) |

| Solanapyrone A | Solanapyrone B | Sol3 (Dehydrogenase) |

| Solanapyrone D | Solanapyrone E | Sol3 (Dehydrogenase) |

Enzymatic Mechanism of the Diels-Alder Reaction in Solanapyrone Biosynthesis

Stereochemical Control and Exo-Selectivity in Solanapyrone Formation

A key feature of the Sol5-catalyzed Diels-Alder reaction in solanapyrone biosynthesis is its control over the stereochemical outcome, particularly the observed exo-selectivity. The intramolecular [4+2] cycloaddition of prosolanapyrone III can theoretically yield multiple stereoisomers. However, Sol5 directs the reaction to predominantly form the exo adduct, which is (-)-solanapyrone A. acs.orgacs.org

Research has demonstrated that the enzymatic reaction of prosolanapyrone II results in solanapyrone A with a high enantiomeric excess, reported to be 99% in some studies, and a significant preference for the exo isomer, with an exo/endo ratio of 6:1. acs.org This is in contrast to the non-enzymatic cyclization, which may exhibit different selectivity or lower stereochemical control. acs.orgprinceton.edu The ability of Sol5 to reverse or significantly enhance the exo-selectivity compared to the uncatalyzed reaction provides strong evidence for its influence on the reaction pathway and transition state. acs.orgnih.gov

The mechanism by which Sol5 achieves this stereochemical control is thought to involve the specific architecture of its active site. The enzyme likely binds the linear prosolanapyrone III substrate in a conformation that favors the formation of the exo transition state. princeton.edu Interactions between the substrate and amino acid residues within the active site could stabilize the required orientation and transition state geometry for the exo cycloaddition, while disfavoring alternative orientations that would lead to endo products or other stereoisomers. nih.gov

However, maintaining high selectivity can be challenging under certain conditions. For instance, at higher substrate concentrations, a loss of both enantio- and stereoselectivity has been observed, potentially due to the conversion of a hydroxymethylene group in the substrate analog used in some studies into an aldehyde, which favors the non-enzymatic formation of the endo product. acs.org Optimized enzymatic reaction conditions, including substrate concentration and enzyme preparation, are crucial for achieving high yields and desired stereoselectivity. acs.org

Comparison with Other Natural Diels-Alderases (e.g., LovB, Macrophomate Synthase)

Solanapyrone synthase is often discussed in comparison with other enzymes that have been proposed to catalyze Diels-Alder reactions in natural product biosynthesis, notably LovB from lovastatin biosynthesis and Macrophomate Synthase (MPS). nih.govresearchgate.netethz.chrsc.orgnih.govpsu.edupnas.org While these enzymes were among the early candidates for natural Diels-Alderases, the evidence for their direct catalysis of a concerted pericyclic reaction varies.

LovB, involved in the biosynthesis of lovastatin, is a multifunctional polyketide synthase that catalyzes several steps, including the formation of the decalin ring system. nih.govrsc.org Like Sol5, LovB has been associated with a putative [4+2] cycloaddition. nih.govnih.govjst.go.jp The strongest argument for the cyclase activity of LovB has rested on the observation of increased stereochemical specificity in the presence of the enzyme. nih.gov However, because LovB is a large, multi-domain enzyme with multiple catalytic activities, it has been challenging to definitively assign the Diels-Alder catalytic activity to a specific domain or to rule out the possibility that the enzyme's primary role is to present the substrate in a reactive conformation for spontaneous cyclization. psu.eduescholarship.org

In contrast to the potential ambiguity surrounding LovB and MPS, Solanapyrone Synthase has been presented as a more compelling candidate for a dedicated Diels-Alderase, particularly given its apparent monofunctionality in catalyzing the cyclization step after the oxidation of prosolanapyrone II to prosolanapyrone III. nih.govresearchgate.net However, even for Sol5, the debate continues regarding whether it actively lowers the activation energy of a pericyclic transition state or primarily acts as a scaffold to promote a controlled spontaneous reaction. nih.govresearchgate.netethz.chnih.gov

More recent studies have identified other enzymes, such as SpnF from spinosyn biosynthesis and enzymes from Morus plants, that show more convincing evidence for catalyzing Diels-Alder reactions, with demonstrated rate enhancements and specific stereochemical control. nih.govnih.govnih.govacs.orgresearchgate.netacs.orgresearchgate.net SpnF, in particular, has been described as the first monofunctional enzyme for which a specific acceleration of a [4+2] cycloaddition was experimentally verified as its sole observable activity. nih.gov These newer examples contribute to the broader understanding of the diverse mechanisms employed by natural enzymes to facilitate cycloaddition reactions.

Here is a comparison of some putative natural Diels-Alderases:

| Enzyme | Organism | Proposed Reaction Type | Key Substrate(s) | Proposed Mechanism | Evidence for DA Catalysis |

| Solanapyrone Synthase (Sol5/SPS) | Alternaria solani | Intramolecular [4+2] | Prosolanapyrone III | Concerted (putative) or enzyme-guided spontaneous | Increased stereospecificity (exo-selectivity, enantioselectivity) compared to non-enzymatic reaction. nih.govacs.orgacs.org |

| Lovastatin Nonaketide Synthase (LovB) | Aspergillus terreus | Intramolecular [4+2] | Polyketide intermediate | Concerted (putative) or enzyme-guided spontaneous | Increased stereochemical specificity. nih.gov Multifunctional enzyme. nih.govrsc.org |

| Macrophomate Synthase (MPS) | Macrophoma commelinae | Intermolecular [4+2] | 2-pyrone and oxaloacetate | Stepwise Michael-aldol (supported by evidence) | Initially proposed DA, but evidence favors stepwise. nih.govresearchgate.netnih.govnih.gov |

| SpnF | Saccharopolyspora spinosa | Intramolecular [4+2] | Polyketide intermediate | Concerted (supported by evidence) | Demonstrated rate enhancement, monofunctional. nih.govnih.govnih.govacs.org |

Computational Approaches to Enzyme-Catalyzed Cycloaddition

Computational methods have become indispensable tools for investigating the mechanisms of enzyme-catalyzed reactions, including putative Diels-Alder cycloadditions. These approaches provide insights into substrate binding, transition state stabilization, and the factors governing stereoselectivity that are often difficult to probe experimentally. nih.govacs.orgnih.govplos.orgresearchgate.netacs.org

For enzymes like Solanapyrone Synthase, where the catalytic mechanism of the Diels-Alder step is debated, computational studies can help to evaluate the feasibility of different proposed pathways, such as concerted pericyclic versus stepwise mechanisms. nih.govnih.govplos.org By modeling the enzyme active site and the substrate, computational methods can predict the preferred binding orientations and the energy profiles of potential reaction pathways. nih.govplos.orgresearchgate.net

Various computational techniques are employed, including quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) methods. acs.orgplos.orgresearchgate.net QM/MM simulations, in particular, are powerful for studying enzyme catalysis as they can treat the reactive portion of the system quantum mechanically while representing the larger protein environment with molecular mechanics. acs.orgresearchgate.net This allows for the calculation of activation energies and the characterization of transition state structures within the enzymatic environment. acs.orgplos.orgresearchgate.net

Computational studies can also shed light on the origins of stereochemical control. By modeling the transition states leading to different stereoisomers (e.g., exo and endo), researchers can assess their relative stabilities within the enzyme active site. nih.govnih.govresearchgate.netresearchgate.net This can help to explain why an enzyme favors the formation of a specific product. For instance, computational investigations of other Diels-Alderases have explored how specific amino acid residues interact with the substrate to stabilize particular transition state geometries and influence endo/exo selectivity. nih.govresearchgate.netresearchgate.net

While specific detailed computational studies focusing solely on the Solanapyrone Synthase-catalyzed Diels-Alder reaction mechanism were not extensively detailed in the provided search results, the general application of these methods to other putative Diels-Alderases, such as SpnF and PyrI4, highlights their relevance to understanding the Sol5 mechanism. nih.govacs.orgplos.orgresearchgate.net Computational approaches can complement experimental data by providing a molecular-level understanding of how Sol5 might bind prosolanapyrone III, facilitate the cycloaddition, and impart its observed exo-selectivity. Future computational studies on Sol5 could involve:

Docking studies: To predict how prosolanapyrone III binds in the Sol5 active site.

QM/MM calculations: To calculate the activation energy for the concerted Diels-Alder reaction within the enzyme and compare it to the uncatalyzed reaction and potential stepwise pathways.

Transition state analysis: To characterize the structure and interactions of the exo and endo transition states within the active site to understand the basis for stereoselectivity.

Molecular dynamics simulations: To explore the flexibility of the enzyme and substrate and how conformational changes might influence the reaction.

These computational efforts, combined with further experimental investigations, will be crucial for fully elucidating the enzymatic mechanism of the Diels-Alder reaction catalyzed by Solanapyrone Synthase and its role in controlling the stereochemistry of solanapyrone formation.

Advanced Analytical Methodologies in Prosolanapyrone I Research

Spectroscopic Techniques for Pathway Intermediate Analysis

Spectroscopic methods are fundamental in determining the chemical structures of analytes by examining the interaction between molecules and electromagnetic energy. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy provide detailed information about atomic arrangement, molecular weight, and functional groups within a molecule. researchgate.netresearchgate.net

In the study of the prosolanapyrone I pathway, these techniques have been critical for identifying biosynthetic intermediates that accumulate when the pathway is genetically altered. For instance, when the sol5 gene was deleted from Ascochyta rabiei and Alternaria solani, a key precursor compound accumulated. rsc.orgmdpi.com The structure of this intermediate was unambiguously identified as prosolanapyrone II-diol through intensive spectrometric analysis. rsc.org Specifically, two-dimensional NMR techniques, including the ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), were employed to establish the connectivity of atoms within the molecule. rsc.org Mass spectrometry provided the molecular formula, C₁₈H₂₆NaO₆, confirming the identity of the accumulated precursor. rsc.org This application of advanced spectroscopic methods provides definitive evidence for the role of specific genes and enzymes by allowing for the precise structural characterization of the resulting metabolic products.

| Technique | Application | Information Obtained | Example Intermediate |

|---|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of accumulated precursors | Atomic connectivity and arrangement (¹H-¹H COSY, HMBC) | Prosolanapyrone II-diol |

| Mass Spectrometry (MS) | Determination of molecular weight and formula | Molecular formula (e.g., C₁₈H₂₆NaO₆) | Prosolanapyrone II-diol |

Chromatographic Methods for Separation and Purification of Biosynthetic Intermediates

Chromatography is an essential biophysical technique used to separate, identify, and purify the components of a mixture. frontiersin.orgnih.gov The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. frontiersin.org Various chromatographic methods, including High-Performance Liquid Chromatography (HPLC), column chromatography, and thin-layer chromatography (TLC), are employed based on molecular characteristics like polarity, charge, and size. nih.govnih.gov

| Method | Principle of Separation | Application |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) / LC-MS | Partitioning based on polarity | Detection and identification of accumulated biosynthetic intermediates in mutant strains. biorxiv.orgnih.gov |

| Ion-Exchange Chromatography (e.g., DEAE-Sepharose) | Reversible binding based on net charge | Partial purification of biosynthetic enzymes like solanapyrone synthase. nih.gov |

Genetic Engineering Techniques for Pathway Manipulation

Genetic engineering provides powerful tools to manipulate biosynthetic pathways, enabling researchers to elucidate gene function, understand regulatory mechanisms, and potentially engineer the production of novel compounds. Techniques such as gene deletion, overexpression, and site-directed mutagenesis are central to this field.

Gene deletion is a definitive method for determining the function of a specific gene within a biosynthetic pathway. By removing a gene, scientists can observe the resulting changes in the organism's metabolic profile. In the study of this compound, the deletion of the sol5 gene in both Ascochyta rabiei and Alternaria solani was a landmark experiment. rsc.orgmdpi.combiorxiv.org This gene was hypothesized to encode a Diels-Alderase responsible for the final cyclization step in solanapyrone biosynthesis. mdpi.com The deletion of sol5 completely halted the production of solanapyrones. rsc.orgmdpi.com Crucially, this blockage led to the accumulation of the immediate precursor, prosolanapyrone II-diol, providing direct evidence for the function of the Sol5 enzyme in the pathway. rsc.orgmdpi.combiorxiv.org Similarly, disruption of the sol4 gene, which encodes a putative transcription factor, also resulted in a complete loss of solanapyrone production, demonstrating its role as a positive regulator of the biosynthetic gene cluster. nih.gov

Overexpression involves increasing the production of a specific enzyme, often by placing its gene under the control of a strong promoter or by introducing it into a host organism well-suited for high-level protein production. This strategy is used to produce sufficient quantities of an enzyme for biochemical characterization or to increase the yield of a desired metabolic product. For the prosolanapyrone pathway, several genes have been expressed in heterologous hosts. The prosolanapyrone synthase (PSS) encoded by the sol1 gene was expressed in Aspergillus oryzae. The co-expression of sol1 with the O-methyltransferase gene, sol2, in A. oryzae led to the successful production of this compound, confirming the functions of both enzymes. The Sol5 enzyme was expressed in Pichia pastoris to obtain purified protein for in vitro activity assays. Interestingly, studies have also shown that the deletion of the sol5 gene led to the overexpression of the other genes in the solanapyrone biosynthetic cluster, suggesting the presence of a feedback regulation mechanism. rsc.orgmdpi.com

Site-directed mutagenesis is a precise technique used to create specific, targeted changes in the DNA sequence of a gene. This results in corresponding changes to the amino acid sequence of the encoded protein, allowing researchers to probe the roles of individual amino acids in protein structure, function, and catalytic mechanism. frontiersin.orgnih.gov By altering residues within an enzyme's active site, for example, one can investigate their importance in substrate binding or catalysis. frontiersin.org This technique is a fundamental tool for exploring enzyme mechanisms at the molecular level. In the context of Diels-Alderase enzymes, which are central to the solanapyrone pathway, site-directed mutagenesis has been used to alter reaction outcomes. Research has shown that a strictly endo-selective Diels-Alderase could be converted into a predominantly exo-selective enzyme through rational site-directed mutagenesis, demonstrating that subtle changes in the enzyme's active site can control the stereochemistry of the reaction. rsc.org This approach provides powerful mechanistic insights by directly linking protein structure to catalytic function and product specificity. frontiersin.org

Structure Activity Relationship Studies of Solanapyrone Pathway Compounds Contextual for End Products

Systematic Modification of Prosolanapyrone I and its Analogs (Potential Future Research)

Direct, detailed research specifically on the systematic modification of this compound and its analogs and their resulting biological activities is less extensively documented compared to studies on the final solanapyrones. However, the identification of the biosynthetic gene cluster and the enzymes involved in the solanapyrone pathway opens avenues for potential future research in this area. researchgate.netresearchgate.net Manipulating the genes encoding enzymes like Sol2 (O-methyltransferase) and Sol6 (cytochrome P450 monooxygenase) could lead to the production of modified forms of this compound or its direct derivatives. uniprot.orguniprot.orgnih.govresearchgate.netresearchgate.net Studying the properties of these modified intermediates could provide insights into how specific functional groups or structural alterations at the this compound stage influence subsequent enzymatic transformations and potentially the structure and activity of the final solanapyrones. The complexity of chemically synthesizing these natural products makes biosynthetic engineering approaches, which would involve modifying the production of intermediates like this compound, an area of growing interest. nih.gov

Investigation of Structural Features Influencing Downstream Enzymatic Activity

The structural features of this compound are directly recognized and acted upon by specific enzymes in the biosynthetic pathway. The O-methyltransferase Sol2 catalyzes the methylation of desmethylthis compound to form this compound, indicating the enzyme's specificity for the desmethyl precursor. uniprot.orguniprot.orgnih.govresearchgate.netresearchgate.net Subsequently, the cytochrome P450 monooxygenase Sol6 specifically hydroxylates this compound to produce prosolanapyrone II. uniprot.orguniprot.orgnih.govresearchgate.netresearchgate.net These enzymatic transformations highlight how the structure of this compound, including the presence and position of the methyl group and other functionalities, dictates its recognition and conversion by downstream enzymes. Investigations into the substrate specificity of Sol2 and Sol6, potentially using modified this compound analogs, could reveal which structural elements are critical for efficient enzymatic activity and progression through the pathway.

Comparative Analysis of Natural and Synthetic Analogues (Contextual for solanapyrones)

While comparative analysis often focuses on the final solanapyrones, the study of natural and synthetic intermediates, including this compound or its analogs, can be valuable in understanding the biosynthetic process and the role of enzymatic catalysis. Although specific detailed studies comparing natural and synthetic this compound in terms of biological activity are limited, the ability to synthesize intermediates allows for in vitro enzymatic studies. For instance, studies involving the downstream enzyme Sol5, which acts on prosolanapyrone II and prosolanapyrone III, have utilized synthetic forms of these intermediates to probe enzymatic activity and the nature of the Diels-Alder reaction. nih.govresearchgate.netresearchgate.nettandfonline.comacs.org Such approaches, if extended to this compound and its enzymatic transformations by Sol2 and Sol6, could provide a comparative analysis of the efficiency and specificity of the natural enzymatic process versus potential non-enzymatic reactions or reactions involving synthetic catalysts. evitachem.com

Influence of Stereochemistry on Biological Interactions (Contextual for solanapyrones)

The influence of stereochemistry becomes particularly significant in the later stages of solanapyrone biosynthesis, specifically during the intramolecular Diels-Alder reaction catalyzed by Sol5, which converts prosolanapyrone III into the stereochemically distinct solanapyrones A and D. nih.govnih.govtandfonline.comacs.org While this compound itself is a linear precursor, its structure and any inherent or induced stereochemical features at this stage could potentially influence the conformation of downstream intermediates and thereby impact the stereochemical outcome of the Sol5-catalyzed reaction. Although the primary determinants of the final solanapyrone stereochemistry lie in the cyclization step of prosolanapyrone III, understanding the conformational preferences and any subtle stereochemical nuances of earlier intermediates like this compound within the enzymatic environment could contribute to a complete picture of the stereocontrol exerted by the biosynthetic machinery. nih.govnih.govtandfonline.comacs.org Enzymatic synthesis, in general, is known for its ability to produce compounds with specific stereochemical configurations that are difficult to achieve through chemical synthesis alone. evitachem.com

Future Perspectives and Research Directions

Elucidation of Remaining Uncharacterized Biosynthetic Steps

While significant progress has been made in understanding the biosynthesis of solanapyrones, including the role of prosolanapyrone I as an intermediate, some steps in the pathway remain to be fully characterized. The biosynthesis of solanapyrones involves a gene cluster containing sol1 through sol6. researchgate.net The prosolanapyrone synthase (Sol1), a highly reducing polyketide synthase (HR-PKS), is responsible for producing the octaketide desmethylthis compound from acetyl-CoA and malonyl-CoA units. uniprot.org Sol2, an O-methyltransferase, then methylates the octaketide backbone to yield this compound. uniprot.org this compound is subsequently hydroxylated to prosolanapyrone II by the cytochrome P450 monooxygenase Sol6. uniprot.org The flavin-dependent oxidase Sol5 (solanapyrone synthase, SPS) catalyzes the oxidation of prosolanapyrone II to prosolanapyrone III, followed by a Diels-Alder cycloisomerization to form solanapyrones A and D. researchgate.netuniprot.orgnih.gov Further research is needed to fully understand the intricacies of each enzymatic step, including substrate specificity, catalytic mechanisms, and potential regulatory elements governing the pathway.

Engineering of this compound Pathway for Novel Compound Generation

The understanding of the solanapyrone biosynthetic gene cluster, including the enzymes involved in the formation and modification of this compound, opens avenues for biosynthetic engineering. By manipulating the genes within this cluster or introducing them into heterologous hosts, it may be possible to generate novel natural or unnatural polyketide compounds. nih.govuni-marburg.de This could involve altering enzyme activities, introducing alternative substrates, or combining modules from different polyketide synthase pathways. Heterologous expression in organisms like Aspergillus oryzae has proven useful in elucidating biosynthetic pathways and producing fungal natural products. jst.go.jp

Bio-Inspired Catalysis for Asymmetric Synthesis of Related Natural Products

The enzymatic transformations within the solanapyrone pathway, particularly the Diels-Alder reaction catalyzed by Sol5, serve as inspiration for developing bio-inspired catalytic systems for the asymmetric synthesis of complex polyketide structures. nih.govuni-marburg.deacs.orgfrontiersin.org Asymmetric catalysis is a crucial area in organic chemistry for synthesizing chiral molecules with high enantiopurity, which is often essential for biological activity. mdpi.comnih.govresearchgate.netresearchgate.netitmedicalteam.pl Studying the mechanisms of enzymes like Sol5 can provide insights into designing artificial catalysts that mimic their efficiency and selectivity, potentially leading to novel routes for synthesizing this compound analogs or other related natural products with desired stereochemistry.

Advanced Computational Modeling of Enzyme-Substrate Interactions and Reaction Mechanisms

Computational methods play an increasingly important role in understanding enzyme function and reaction mechanisms at a molecular level. numberanalytics.comnih.govdiva-portal.orgresearchgate.net Advanced computational modeling techniques, such as molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, can be applied to study the interactions between the enzymes in the prosolanapyrone pathway (Sol1, Sol2, Sol6, Sol5) and their respective substrates. numberanalytics.comnih.govdiva-portal.orgresearchgate.net These studies can provide detailed insights into substrate binding, transition states, and the catalytic residues involved, complementing experimental data and aiding in the rational design of modified enzymes or the development of bio-inspired catalysts. numberanalytics.comnih.govresearchgate.netnih.gov

Untapped Fungal Sources for Related Natural Products and Biosynthetic Pathways

The fungal kingdom represents a vast and largely untapped source of structurally diverse natural products and novel biosynthetic pathways. nih.govfrontiersin.orgresearchgate.netskemman.is Exploring new or underexplored fungal species, including endophytes and marine-derived fungi, could lead to the discovery of new analogs of this compound or entirely new classes of polyketides with potentially valuable biological activities. frontiersin.orgresearchgate.netskemman.is Genome mining approaches, which involve searching fungal genomes for genes encoding polyketide synthases and other biosynthetic enzymes, are powerful tools for identifying potential new biosynthetic gene clusters and directing the discovery of novel metabolites. nih.govjst.go.jpnih.govfrontiersin.orgresearchgate.net

Q & A

Q. What are the key enzymatic steps in the biosynthesis of prosolanapyrone I?

this compound is synthesized via a polyketide pathway initiated by the type I polyketide synthase Sol1, which assembles the octaketide backbone. Subsequent O-methylation by Sol2 yields this compound (40). Further oxidation by the cytochrome P450 enzyme Sol6 produces prosolanapyrone II (41), which undergoes non-enzymatic [4 + 2]-cycloaddition or enzymatic processing by Sol5 .

Q. How can researchers experimentally validate the stereochemical configuration of this compound derivatives?

Nuclear magnetic resonance (NMR) spectroscopy, coupled with X-ray crystallography, is critical for determining stereochemistry. Comparative analysis of coupling constants and NOESY correlations can resolve cis- vs. trans-decalin systems. Additionally, enzymatic assays with purified Sol5 can help confirm stereochemical outcomes by monitoring product ratios via HPLC or LC-MS .

Q. What methodologies are recommended for isolating this compound from fungal cultures?

Extraction protocols typically involve solvent partitioning (e.g., ethyl acetate) followed by chromatographic techniques (silica gel column chromatography, HPLC). LC-MS-guided fractionation is essential to isolate intermediates like prosolanapyrone II and III, which are prone to spontaneous cyclization .

Advanced Research Questions

Q. How do enzymatic and non-enzymatic [4 + 2]-cycloadditions of prosolanapyrone III differ in stereochemical outcomes?

Non-enzymatic cyclization of prosolanapyrone III in aqueous media favors the trans-decalin system (solanapyrone D) due to endo-preference (20–30:1 ratio). In contrast, Sol5-catalyzed cyclization reverses this selectivity, producing a 6–7:1 ratio favoring the cis-decalin system (solanapyrone A). This suggests Sol5 stabilizes an exo transition state, likely via substrate binding or electrostatic interactions .

Q. What experimental strategies can resolve contradictions between in vitro and in vivo cyclization product ratios?

In vitro assays using purified Sol5 under controlled oxygen levels can mimic in vivo conditions. Kinetic isotope effect studies or site-directed mutagenesis of Sol5’s active site may identify residues critical for exo-selectivity. Comparative metabolomic profiling of Alternaria solani cultures vs. cell-free extracts can also clarify environmental influences .

Q. How can computational modeling elucidate Sol5’s role in accelerating prosolanapyrone III cyclization?

Molecular dynamics simulations and density functional theory (DFT) calculations can map the energy landscape of enzymatic vs. non-enzymatic pathways. Docking studies with Sol5 and prosolanapyrone III may reveal binding conformations that favor exo-transition states, reducing activation energy and altering product distributions .

Q. What are the challenges in designing kinetic assays for Sol5-mediated oxidation and cyclization?

Sol5’s dual function (oxidation and cyclization) complicates kinetic analysis. Stopped-flow spectroscopy with fluorescent probes or rapid-quench LC-MS can decouple these steps. Monitoring hydrogen peroxide production (a byproduct of Sol5’s oxidase activity) provides an indirect measure of reaction progress .

Methodological Considerations

Q. How should researchers design experiments to study the stability of prosolanapyrone intermediates?

Stability assays under varying pH, temperature, and oxygen levels are critical. For example, prosolanapyrone II has a half-life of ~6 days at 30°C, while prosolanapyrone III cyclizes within 1–2 hours. Accelerated stability testing (e.g., Arrhenius modeling) can predict degradation pathways and guide storage conditions .

Q. What statistical approaches are suitable for analyzing contradictory data on enzymatic vs. non-enzymatic product ratios?

Multivariate analysis (e.g., PCA) can identify variables (e.g., enzyme concentration, solvent polarity) influencing product distributions. Bayesian statistics may reconcile discrepancies by weighting data from replicate experiments or different methodologies .

Q. How can isotopic labeling track carbon flux in this compound biosynthesis?

Feeding studies with -acetate or -methionine, followed by NMR or high-resolution MS, can map methyl group incorporation (via Sol2) and oxidation sites (via Sol6). Stable isotope-assisted metabolomics enhances sensitivity for low-abundance intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.